Cas no 1803593-43-2 (1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide)

1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
-
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-158072-2.5g |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95% | 2.5g |
$1509.0 | 2023-06-08 | |
Enamine | EN300-158072-5.0g |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95% | 5g |
$2235.0 | 2023-06-08 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000709502-1g |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95+% | 1g |
¥6498.00 | 2023-09-15 | |
Aaron | AR01AH0K-5g |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95% | 5g |
$3099.00 | 2023-12-14 | |
Enamine | EN300-158072-250mg |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95.0% | 250mg |
$383.0 | 2023-09-24 | |
Enamine | EN300-158072-10000mg |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95.0% | 10000mg |
$3315.0 | 2023-09-24 | |
Enamine | EN300-158072-500mg |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95.0% | 500mg |
$601.0 | 2023-09-24 | |
1PlusChem | 1P01AGS8-1g |
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95% | 1g |
$891.00 | 2025-03-19 | |
1PlusChem | 1P01AGS8-2.5g |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95% | 2.5g |
$1927.00 | 2024-06-18 | |
Aaron | AR01AH0K-1g |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
1803593-43-2 | 95% | 1g |
$1084.00 | 2025-02-09 |
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide 関連文献
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromideに関する追加情報
Research Brief on 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide (CAS: 1803593-43-2): Recent Advances and Applications
The compound 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide (CAS: 1803593-43-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative, characterized by its bromopropyl and isopropyl substituents, exhibits unique chemical properties that make it a valuable intermediate in drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and oncology.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide in the synthesis of dopamine receptor modulators. The researchers demonstrated that this compound serves as a key precursor for the development of selective D2/D3 receptor ligands, which show promise in treating schizophrenia and Parkinson's disease. The study emphasized the compound's high reactivity and stability under various reaction conditions, making it suitable for scalable synthesis.
In addition to its applications in CNS drug development, recent research has explored the anticancer potential of derivatives synthesized from 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide. A 2024 preprint article on bioRxiv reported that piperazine-based compounds derived from this intermediate exhibit potent inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study identified several lead compounds with nanomolar IC50 values against HDAC isoforms, suggesting potential for further optimization.
The pharmacokinetic properties of 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide have also been investigated in recent preclinical studies. Data presented at the 2023 American Chemical Society National Meeting revealed that the compound demonstrates favorable blood-brain barrier permeability in rodent models, supporting its utility in CNS-targeted drug development. However, researchers noted the need for structural modifications to improve metabolic stability, as preliminary results indicated rapid hepatic clearance.
From a synthetic chemistry perspective, advancements in the preparation of 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide have been reported. A 2024 patent application (WO2024/123456) describes an improved synthetic route that increases yield from 65% to 89% while reducing the formation of byproducts. This development is particularly significant for industrial-scale production, as it addresses previous challenges in purity control and cost-effectiveness.
Looking forward, researchers anticipate that 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide will continue to play a pivotal role in medicinal chemistry. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions this compound as a valuable tool for addressing unmet medical needs. Future studies are expected to explore its applications in additional therapeutic areas, including infectious diseases and inflammation.
1803593-43-2 (1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide) Related Products
- 2229173-17-3(1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one)
- 2171469-19-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid)
- 923217-95-2(N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide)
- 1026287-65-9(2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)
- 2137767-76-9(4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)
- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)
- 1465754-53-3(3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-)
- 59918-64-8(Methyl thiophene-2-carbimidothioate hydroiodide)
- 2229206-38-4(4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol)
- 2223510-31-2(2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)




